2-(4-bromophenyl)-1-(4-methoxyphenyl)-6-methyl-6,7-dihydro-5H-indol-4-one
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Overview
Description
2-(4-bromophenyl)-1-(4-methoxyphenyl)-6-methyl-6,7-dihydro-5H-indol-4-one is a complex organic compound with a unique structure that combines bromophenyl, methoxyphenyl, and trihydroindol groups
Preparation Methods
The synthesis of 2-(4-bromophenyl)-1-(4-methoxyphenyl)-6-methyl-6,7-dihydro-5H-indol-4-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Bromophenyl Intermediate: This step involves the bromination of a suitable phenyl precursor.
Methoxyphenyl Addition: The methoxyphenyl group is introduced through a substitution reaction.
Cyclization: The final step involves the cyclization of the intermediate to form the trihydroindol structure.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained.
Chemical Reactions Analysis
2-(4-bromophenyl)-1-(4-methoxyphenyl)-6-methyl-6,7-dihydro-5H-indol-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperatures and pressures to optimize the reaction.
Scientific Research Applications
2-(4-bromophenyl)-1-(4-methoxyphenyl)-6-methyl-6,7-dihydro-5H-indol-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-1-(4-methoxyphenyl)-6-methyl-6,7-dihydro-5H-indol-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 2-(4-bromophenyl)-1-(4-methoxyphenyl)-6-methyl-6,7-dihydro-5H-indol-4-one include:
4-Bromophenyl 4-bromobenzoate: Known for its polymorphic forms and different mechanical properties.
Diphenylamine-substituted tris(2,4,6-trichlorophenyl)methyl radicals: Studied for their photothermal conversion properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
The compound 2-(4-bromophenyl)-1-(4-methoxyphenyl)-6-methyl-6,7-dihydro-5H-indol-4-one is a member of the indole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant research findings and case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a bromophenyl and a methoxyphenyl group attached to a dihydroindole framework, which is significant for its biological activity.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound showed an IC50 value of approximately 15 µM against MCF-7 cells, suggesting potent activity compared to standard chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity Against Various Cell Lines
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory effects. In vitro studies showed that it inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages. The mechanism appears to involve the downregulation of NF-kB signaling pathways, which are crucial in inflammation .
Case Study: Inhibition of Cytokine Production
In a controlled experiment, cells treated with the compound exhibited a 40% reduction in TNF-α levels compared to untreated controls, indicating its potential as an anti-inflammatory agent .
Antimicrobial Activity
Antimicrobial assays revealed that this compound possesses notable antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL , showing comparable efficacy to standard antibiotics like ampicillin .
Table 2: Antimicrobial Efficacy Against Bacterial Strains
Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 50 | |
Escherichia coli | 60 | |
Pseudomonas aeruginosa | 70 |
Structure-Activity Relationship (SAR)
The presence of the bromine atom and methoxy group in the phenyl rings is critical for enhancing the biological activity of the compound. SAR studies suggest that these substitutions increase lipophilicity and improve binding affinity to biological targets, thereby enhancing potency against cancer cells and pathogens .
Properties
IUPAC Name |
2-(4-bromophenyl)-1-(4-methoxyphenyl)-6-methyl-6,7-dihydro-5H-indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrNO2/c1-14-11-21-19(22(25)12-14)13-20(15-3-5-16(23)6-4-15)24(21)17-7-9-18(26-2)10-8-17/h3-10,13-14H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGAPFMEBDEISQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(N2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)Br)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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